molecular formula C23H27ClN4O3 B5223872 N-{2-[4-(2-chlorobenzoyl)-1-piperazinyl]ethyl}-N'-(4-ethylphenyl)ethanediamide

N-{2-[4-(2-chlorobenzoyl)-1-piperazinyl]ethyl}-N'-(4-ethylphenyl)ethanediamide

Número de catálogo B5223872
Peso molecular: 442.9 g/mol
Clave InChI: XETVTKKOZNYAEI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-{2-[4-(2-chlorobenzoyl)-1-piperazinyl]ethyl}-N'-(4-ethylphenyl)ethanediamide, commonly known as CEP-1347, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to inhibit the activity of c-Jun N-terminal kinase (JNK), a protein kinase that plays a critical role in several important cellular processes.

Mecanismo De Acción

CEP-1347 inhibits the activity of N-{2-[4-(2-chlorobenzoyl)-1-piperazinyl]ethyl}-N'-(4-ethylphenyl)ethanediamide, a protein kinase that plays a critical role in several important cellular processes, including cell proliferation, differentiation, and apoptosis. N-{2-[4-(2-chlorobenzoyl)-1-piperazinyl]ethyl}-N'-(4-ethylphenyl)ethanediamide is activated in response to various cellular stresses, including oxidative stress, inflammation, and DNA damage. Inhibition of N-{2-[4-(2-chlorobenzoyl)-1-piperazinyl]ethyl}-N'-(4-ethylphenyl)ethanediamide activity by CEP-1347 has been shown to reduce neuronal cell death in animal models of neurodegenerative diseases.
Biochemical and Physiological Effects
CEP-1347 has been shown to have several biochemical and physiological effects. The compound has been shown to reduce the activation of N-{2-[4-(2-chlorobenzoyl)-1-piperazinyl]ethyl}-N'-(4-ethylphenyl)ethanediamide in response to various cellular stresses. CEP-1347 has also been shown to reduce the production of pro-inflammatory cytokines in animal models of rheumatoid arthritis and asthma. In addition, CEP-1347 has been shown to reduce neuronal cell death in animal models of neurodegenerative diseases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

CEP-1347 has several advantages for lab experiments. The compound is relatively easy to synthesize and has been extensively studied for its potential therapeutic applications. However, CEP-1347 has several limitations for lab experiments. The compound has poor solubility in aqueous solutions, which can limit its bioavailability. In addition, CEP-1347 has been shown to have off-target effects on other protein kinases, which can complicate its use in experiments.

Direcciones Futuras

There are several future directions for research on CEP-1347. One potential area of research is the development of more potent and selective N-{2-[4-(2-chlorobenzoyl)-1-piperazinyl]ethyl}-N'-(4-ethylphenyl)ethanediamide inhibitors. Another potential area of research is the investigation of the potential therapeutic applications of CEP-1347 in other disease models, such as Alzheimer's disease and multiple sclerosis. Finally, further research is needed to better understand the biochemical and physiological effects of CEP-1347 and its potential off-target effects on other protein kinases.

Métodos De Síntesis

CEP-1347 can be synthesized using a multistep process that involves the reaction of various starting materials. The first step involves the reaction of 2-chlorobenzoyl chloride with piperazine to form 2-chlorobenzoylpiperazine. The second step involves the reaction of 2-chlorobenzoylpiperazine with 4-ethylbenzylamine to form N-{2-[4-(2-chlorobenzoyl)-1-piperazinyl]ethyl}-4-ethylbenzenamine. The final step involves the reaction of N-{2-[4-(2-chlorobenzoyl)-1-piperazinyl]ethyl}-4-ethylbenzenamine with ethanediamide to form CEP-1347.

Aplicaciones Científicas De Investigación

CEP-1347 has been extensively studied for its potential therapeutic applications in several disease models. The compound has been shown to have neuroprotective effects in animal models of Parkinson's disease, Huntington's disease, and stroke. CEP-1347 has also been shown to have anti-inflammatory effects in animal models of rheumatoid arthritis and asthma.

Propiedades

IUPAC Name

N-[2-[4-(2-chlorobenzoyl)piperazin-1-yl]ethyl]-N'-(4-ethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27ClN4O3/c1-2-17-7-9-18(10-8-17)26-22(30)21(29)25-11-12-27-13-15-28(16-14-27)23(31)19-5-3-4-6-20(19)24/h3-10H,2,11-16H2,1H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XETVTKKOZNYAEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)NCCN2CCN(CC2)C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.